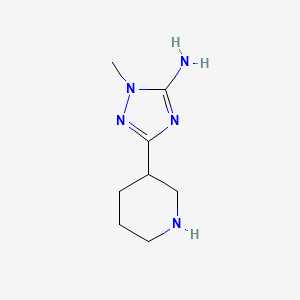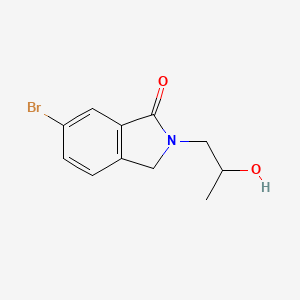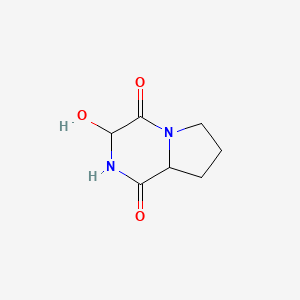
3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The benzenesulfonyl chloride is added dropwise to a solution of pyrrolidine and the base in the solvent, maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is washed with water, and the organic layer is separated. The solvent is evaporated under reduced pressure to obtain the crude product, which is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are optimized for large-scale production, often involving continuous extraction and crystallization techniques.
化学反応の分析
Types of Reactions
3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
科学的研究の応用
3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Investigated for its anticancer and antimicrobial properties, showing promise in inhibiting the growth of certain cancer cell lines and bacteria.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Benzenesulfonamide derivatives: Compounds with different substituents on the benzenesulfonamide moiety, showing varying degrees of enzyme inhibition and biological activity.
Uniqueness
3-(Pyrrolidin-1-ylmethyl)benzenesulfonamide is unique due to the specific combination of the pyrrolidine ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes selectively makes it a valuable compound for medicinal chemistry research.
特性
分子式 |
C11H16N2O2S |
|---|---|
分子量 |
240.32 g/mol |
IUPAC名 |
3-(pyrrolidin-1-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c12-16(14,15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2,(H2,12,14,15) |
InChIキー |
PBXAPICVVCSQMS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2=CC(=CC=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640302.png)
![4-[(Fluorosulfonyl)methyl]benzoicacid](/img/structure/B13640316.png)



![6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one](/img/structure/B13640341.png)






